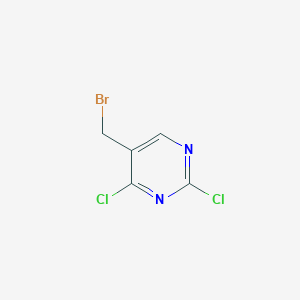

5-(Bromomethyl)-2,4-dichloropyrimidine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

5-(bromomethyl)-2,4-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXXAAPAQUSNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617260 | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-92-3 | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl 2,4 Dichloropyrimidine

Established Synthetic Routes

The traditional methods for synthesizing 5-(bromomethyl)-2,4-dichloropyrimidine have been well-documented, providing a reliable foundation for its production. These routes often involve the use of a key precursor and specific brominating agents to achieve the desired molecular structure.

Bromination of 2,4-Dichloropyrimidine (B19661) as a Key Precursor

A primary and widely utilized approach for the synthesis of this compound involves the bromination of a 2,4-dichloropyrimidine derivative. biosynth.com This precursor provides the essential pyrimidine (B1678525) ring structure onto which the bromomethyl group is introduced.

A common and effective method for the bromination of the precursor is through a radical substitution reaction. This process typically employs N-Bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and is generally conducted in an inert solvent like carbon tetrachloride or chloroform (B151607) under reflux conditions. The bromomethyl group is highly reactive, which allows for the formation of new chemical bonds through nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.

Emerging Synthetic Techniques for Enhanced Efficiency

As the field of chemistry advances, so do the techniques for synthesizing complex molecules. The development of greener and more efficient methods is a key focus of modern chemical research.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. benthamscience.commdpi.comejcmpr.com This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes. For example, research into the use of water as a solvent and the development of catalyst-free reactions are active areas of investigation that could be applied to the synthesis of pyrimidine derivatives. mdpi.com The goal is to develop synthetic routes that are not only efficient but also sustainable and environmentally benign.

Flow Chemistry Approaches

Flow chemistry represents a paradigm shift from traditional batch processing to a continuous flow system. This technology offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. The application of flow chemistry to the synthesis of this compound could lead to more controlled and reproducible production processes. While specific examples for this exact compound are not yet widely reported, the broader application of flow chemistry in organic synthesis suggests its potential for optimizing the production of this important chemical intermediate.

Reactivity and Mechanistic Studies of 5 Bromomethyl 2,4 Dichloropyrimidine

Nucleophilic Substitution Reactions at the 5-Bromomethyl Group

The 5-bromomethyl group of 5-(bromomethyl)-2,4-dichloropyrimidine is analogous in its reactivity to a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions. libretexts.orgncert.nic.instackexchange.com This enhanced reactivity is attributed to the stabilization of the transition state, and in the case of an SN1 mechanism, the resulting carbocation, through resonance with the aromatic pyrimidine (B1678525) ring. Primary benzylic halides, such as the 5-bromomethyl group in this compound, typically favor an SN2 pathway.

Alkylation Reactions via Bromine Displacement

The bromine atom of the bromomethyl group serves as an excellent leaving group, facilitating alkylation reactions with a variety of nucleophiles. In these SN2 reactions, the nucleophile attacks the electrophilic carbon of the methyl group, displacing the bromide ion. This process is a fundamental method for forming new carbon-carbon and carbon-heteroatom bonds.

While specific examples for this compound are not extensively documented in publicly available literature, the principles of benzylic halide reactivity suggest that it will readily undergo alkylation. For instance, in a related system, 2-bromo-5-(bromomethyl)thiophene (B1590285) is used in Suzuki cross-coupling reactions with aryl boronic acids to form new carbon-carbon bonds at the bromomethyl position. This highlights the facility of such displacement reactions.

Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Azides)

The 5-bromomethyl group is expected to react readily with various nitrogen-based nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding aminomethyl derivatives. These reactions typically proceed under mild conditions. However, the reaction of primary amines can sometimes lead to over-alkylation due to the increased nucleophilicity of the resulting secondary amine. Using a large excess of the primary amine can help to favor the formation of the primary substitution product. Tertiary amines can also react to form quaternary ammonium (B1175870) salts.

Azides: The azide (B81097) ion (N3-) is a potent nucleophile and can be used to introduce an azidomethyl group. This reaction is a key step in the synthesis of various nitrogen-containing heterocycles and can be a precursor to primary amines via reduction. For example, in a similar system, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes nucleophilic substitution with various amines. nih.gov

| Nucleophile | Product Structure | Reaction Type |

| Primary Amine (R-NH2) | 2,4-dichloro-5-(aminomethyl)pyrimidine | SN2 |

| Secondary Amine (R2NH) | 2,4-dichloro-5-(dialkylaminomethyl)pyrimidine | SN2 |

| Azide (N3-) | 5-(azidomethyl)-2,4-dichloropyrimidine | SN2 |

Reactivity with Oxygen and Sulfur-based Nucleophiles (e.g., Alkoxides, Thiolates)

Oxygen and sulfur nucleophiles also readily participate in substitution reactions with the 5-bromomethyl group.

Alkoxides and Phenoxides: Alkoxides (RO-) and phenoxides (ArO-) react to form the corresponding ether derivatives. These reactions are analogous to the Williamson ether synthesis.

Thiolates: Thiolates (RS-) are excellent nucleophiles and react efficiently with benzylic halides to form thioethers. msu.edu The high nucleophilicity of sulfur compounds makes these reactions particularly favorable. The synthesis of benzylic disulfides from the corresponding benzylic halides proceeds via the formation of a Bunte salt intermediate followed by reaction with sodium sulfide. acs.org

| Nucleophile | Product Structure | Reaction Type |

| Alkoxide (RO-) | 2,4-dichloro-5-(alkoxymethyl)pyrimidine | SN2 |

| Thiolate (RS-) | 2,4-dichloro-5-((alkylthio)methyl)pyrimidine | SN2 |

Formation of Functionalized Methyl Derivatives

The displacement of the bromine atom allows for the introduction of a wide array of functional groups at the 5-methyl position. This versatility makes this compound a valuable precursor for creating a library of substituted pyrimidines. The resulting functionalized methyl derivatives can then undergo further transformations at the dichloropyrimidine core, leading to complex molecular architectures.

Substitution and Coupling Reactions on the Dichloropyrimidine Core

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a key aspect of the chemistry of 2,4-dichloropyrimidines.

Regioselective Nucleophilic Aromatic Substitution (SNAr) on Chlorine Atoms

In general, nucleophilic substitution on 2,4-dichloropyrimidines tends to occur preferentially at the C4 position. stackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. However, the regioselectivity can be influenced by the nature of the substituent at the 5-position and the reaction conditions.

For 5-substituted-2,4-dichloropyrimidines, the electronic nature of the C5 substituent plays a crucial role. When the C5 substituent is an electron-withdrawing group, substitution at the C4 position is highly favored. nih.gov Conversely, if the substituent is electron-donating, the selectivity can be altered. For instance, studies on 2,4-dichloropyrimidines with electron-donating groups at the C6 position have shown a preference for substitution at the C2 position. wuxiapptec.com

In the case of this compound, the bromomethyl group is weakly electron-withdrawing. Therefore, nucleophilic attack is generally expected to favor the C4 position. However, the use of specific reagents can alter this selectivity. For example, it has been reported that the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity. nih.gov

Computational studies using quantum mechanics can help predict the regioselectivity of SNAr reactions on dichloropyrimidines by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the energy profiles of the reaction intermediates. wuxiapptec.comwuxiapptec.com

| Reagent/Condition | Major Product |

| Most Nucleophiles | C4-substituted product |

| Tertiary Amine Nucleophiles | C2-substituted product |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Halogens

Redox Chemistry of this compound

The redox chemistry of this compound is primarily associated with the transformations of the bromomethyl group.

The bromomethyl group can undergo reduction to the corresponding methyl group. This can be achieved using various reducing agents.

Conversely, the bromomethyl group is susceptible to oxidation . Under controlled conditions, it can be oxidized to the corresponding aldehyde (formyl) group. Further oxidation can lead to the formation of the carboxylic acid derivative. These transformations provide synthetic handles for further functionalization of the pyrimidine ring.

Oxidation to Carboxylic Acid and Aldehyde Analogues

The bromomethyl group at the 5-position of the pyrimidine ring can be oxidized to form both the corresponding carboxylic acid and aldehyde. These transformations introduce new functional groups that can be utilized in further synthetic modifications.

The oxidation of a bromomethyl group to a carboxylic acid typically involves the use of strong oxidizing agents. While specific studies on this compound are not extensively detailed in the available literature, analogous transformations on similar substrates suggest that reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) could be employed. The reaction mechanism generally proceeds through an initial hydrolysis of the bromomethyl group to a hydroxymethyl group, which is then further oxidized to the aldehyde and subsequently to the carboxylic acid.

The controlled oxidation to the aldehyde is often more challenging to achieve as aldehydes are themselves susceptible to further oxidation. Specific and milder oxidizing agents are required for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are commonly used to convert primary alcohols (formed in situ from the hydrolysis of the alkyl halide) to aldehydes.

The resulting products, 2,4-dichloro-5-formylpyrimidine and 2,4-dichloropyrimidine-5-carboxylic acid, are valuable precursors in medicinal chemistry and materials science. The aldehyde can undergo reactions typical of its functional group, such as reductive amination and Wittig reactions, while the carboxylic acid can be converted to esters, amides, and other acid derivatives.

Reduction to Methylated Pyrimidine Structures

The reduction of the bromomethyl group on the pyrimidine ring leads to the formation of the corresponding methylated pyrimidine. This reaction effectively removes the reactive bromine atom and replaces it with a hydrogen atom, resulting in a more stable methyl group at the 5-position.

A common method for the reduction of alkyl halides is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and may require the presence of a base, such as magnesium oxide or sodium hydroxide, to neutralize the hydrobromic acid that is formed as a byproduct. oregonstate.edu The mechanism involves the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis.

Alternatively, hydride-reducing agents can be employed. For instance, sodium borohydride (B1222165) (NaBH₄) in a polar solvent can reduce alkyl halides, although this reaction is generally slower than reductions with more powerful hydride donors like lithium aluminum hydride (LiAlH₄). The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule.

The product of this reduction, 2,4-dichloro-5-methylpyrimidine, is a stable compound that can be used in various subsequent chemical transformations, often involving nucleophilic substitution of the chloro groups on the pyrimidine ring. sigmaaldrich.com

| Starting Material | Product | Transformation | Reagents/Conditions |

| This compound | 2,4-Dichloropyrimidine-5-carboxylic acid | Oxidation | Strong oxidizing agents (e.g., KMnO₄, HNO₃) |

| This compound | 2,4-Dichloro-5-formylpyrimidine | Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) |

| This compound | 2,4-Dichloro-5-methylpyrimidine | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), Hydride reagents (e.g., NaBH₄) |

Advanced Derivatization and Applications in Chemical Synthesis

Development of Pyrimidine (B1678525) Derivatives for Targeted Applications

The strategic modification of the 5-(Bromomethyl)-2,4-dichloropyrimidine scaffold has led to the development of a multitude of derivatives with tailored properties for specific applications, ranging from potent therapeutic agents to innovative organic materials.

Synthesis of Biologically Active Molecules

The pyrimidine core is a ubiquitous feature in numerous biologically active compounds, and this compound provides a convenient starting point for the synthesis of novel therapeutic agents. Its inherent reactivity allows for the construction of complex molecules with potential applications in treating a variety of diseases.

The pyrimidine scaffold is a fundamental component of nucleoside analogs, which are crucial in the study of DNA and RNA processes and in the development of antiviral and anticancer therapies. chemimpex.com The compound this compound is a key intermediate in the synthesis of various pyrimidine-based therapeutic agents. chemimpex.comatlantis-press.comresearchgate.netatlantis-press.com For instance, derivatives of this compound are utilized in the creation of pharmaceuticals aimed at combating viral infections and cancer. chemimpex.com

Research has demonstrated that the synthesis of molecules like 5-(azidomethyl)-2'-deoxyuridine, a compound with notable antiviral and anticancer properties, can be achieved through intermediates like 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine. nih.gov This highlights the utility of the bromomethyl group in facilitating the introduction of other functional groups to build complex, biologically active molecules. nih.gov Furthermore, various natural products with antiviral activities, some of which are nucleotide analogs, underscore the importance of pyrimidine derivatives in this therapeutic area. nih.gov

In the context of anticancer research, pyrimidine derivatives have shown significant promise. For example, the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity, originates from related brominated precursors. mdpi.com The development of novel 5,6-dichlorobenzimidazole derivatives as inhibitors of BRAF kinases, implicated in certain cancers, further illustrates the role of chlorinated heterocyclic intermediates in designing targeted cancer therapies. nih.gov

Derivatives of this compound have been investigated as inhibitors of key enzymes involved in disease progression. Thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, is a prominent target for pyrimidine-based inhibitors. jocpr.com The structural features of these derivatives allow them to interact with the active sites of enzymes, disrupting their function.

Kinase inhibitors are another important class of drugs, and pyrimidine derivatives have been successfully designed to target these enzymes. For example, imidazo[1,2-a]pyrimidine-2-carboxamides have been developed as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors. nih.gov Similarly, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a target in anti-thyroid cancer therapy. nih.gov The synthesis of these complex inhibitors often relies on the reactivity of halogenated pyrimidine intermediates.

The rise of multidrug-resistant bacteria has necessitated the development of new antibacterial agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. researchgate.net A new class of potent antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold has been described, with several compounds showing broad-spectrum activity. uni-saarland.de The synthesis of these compounds involved the use of 5-bromo-2,4-dichloropyrimidine (B17362) as a starting material, highlighting its importance in creating novel antibacterial scaffolds. uni-saarland.de One of the lead compounds from this series demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain. uni-saarland.de

| Compound Class | Target | Key Findings | Reference |

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines | Bacteria | Broad-spectrum antibacterial activity, with one compound showing an MIC of 1 µg/mL against MRSA/VISA. | uni-saarland.de |

Analytical and Computational Approaches in 5 Bromomethyl 2,4 Dichloropyrimidine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 5-(Bromomethyl)-2,4-dichloropyrimidine, providing a detailed picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.

In a hypothetical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would be expected to produce a distinct singlet. The chemical shift of this peak would be influenced by the electronegativity of the adjacent bromine atom and the dichloropyrimidine ring. The sole proton on the pyrimidine (B1678525) ring would also give rise to a singlet, with its chemical environment dictated by the surrounding chloro and bromomethyl substituents.

The ¹³C NMR spectrum would reveal signals corresponding to each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear at a characteristic chemical shift, while the four distinct carbon atoms of the dichloropyrimidine ring would also be resolved, providing conclusive evidence of the compound's core structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂Br) | ~4.5 | Singlet |

| ¹H (ring-H) | ~8.9 | Singlet |

| ¹³C (-CH₂Br) | ~30 | - |

| ¹³C (C2) | ~160 | - |

| ¹³C (C4) | ~162 | - |

| ¹³C (C5) | ~120 | - |

| ¹³C (C6) | ~155 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of signals, with the relative intensities of the peaks reflecting the natural abundance of these isotopes.

Fragmentation analysis would likely reveal the loss of a bromine radical, the bromomethyl group, or chlorine atoms, providing valuable information about the molecule's stability and bonding. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the bromomethyl group and the pyrimidine ring, C-N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-Cl and C-Br stretching vibrations at lower frequencies. The specific positions of these bands would help to confirm the presence of the various functional groups within the molecule.

Computational Chemistry for Predictive Analysis

In addition to experimental techniques, computational chemistry offers powerful tools for predicting the properties and reactivity of this compound.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. These computational insights are invaluable for understanding the chemical reactivity and for designing synthetic pathways involving this compound.

Molecular Modeling and Docking Studies for Biological Interactions

Computational methods, particularly molecular modeling and docking studies, are instrumental in predicting and analyzing the interactions between small molecules and biological macromolecules. These techniques provide critical insights into potential mechanisms of action and guide the development of new therapeutic agents. While specific molecular docking research targeting this compound is not extensively detailed in the available literature, studies on structurally similar pyrimidine derivatives offer valuable understanding of how this class of compounds may interact with biological targets.

Research into pyrimidine analogues has identified them as potent inhibitors of various enzymes crucial for disease processes. jocpr.comnih.gov Molecular docking, a key tool in computer-assisted drug design, helps to predict the most likely binding orientation of a ligand to a protein of known three-dimensional structure. jocpr.com

A notable study focused on the molecular docking of 5-Bromo-2,4-dichloropyrimidine (B17362) , a closely related analogue, with the enzyme Thymidylate synthase. jocpr.com This enzyme is a critical target in cancer chemotherapy as it is essential for the synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. jocpr.com The inhibition of Thymidylate synthase can thus disrupt cancer cell proliferation.

The docking study revealed specific interactions between 5-Bromo-2,4-dichloropyrimidine and the active site of Thymidylate synthase. The primary mode of interaction identified was hydrophobic, which is a significant driving force for ligand-protein binding. jocpr.com

| Compound | Biological Target | Key Interactions Observed |

| 5-Bromo-2,4-dichloropyrimidine | Thymidylate synthase | Hydrophobic interactions jocpr.com |

The analysis of pyrimidine derivatives extends to other biological targets as well. For instance, various pyrimidine compounds have been investigated for their potential as anticonvulsant agents, inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) in malaria, and inhibitors of cyclin-dependent kinases (CDKs) involved in cell cycle regulation. nih.govresearchgate.netnih.gov In these studies, docking simulations are used to elucidate binding modes, calculate binding energies, and identify key amino acid residues that form hydrogen bonds or other interactions with the pyrimidine core and its substituents. nih.govnih.gov For example, in studies of PfDHFR inhibitors, docking constraints were used to ensure ligands adopted a known binding mode, interacting with specific residues like Ile14 and Asp54. nih.gov

While these findings pertain to pyrimidine derivatives and not specifically to this compound, the methodologies and the nature of the observed interactions provide a solid foundation for future computational studies on this specific compound. Such research would be crucial in elucidating its potential biological targets and mechanism of action.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Selective Transformations

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine (B19661) core is a significant area of research. Typically, substitution is favored at the C-4 position due to its higher electrophilicity. However, the presence of an electron-withdrawing group at the C-5 position, such as the bromomethyl group, further influences this selectivity.

Future research is geared towards the development of novel catalytic systems that can override the inherent reactivity of the substrate and afford precise control over regioselectivity. Quantum mechanics (QM) analyses have shown that substituents on the pyrimidine (B1678525) ring can alter the Lowest Unoccupied Molecular Orbital (LUMO), impacting the site of nucleophilic attack. wuxiapptec.com For instance, studies on related 5-substituted-2,4-dichloropyrimidines have demonstrated that while C-4 selectivity is common, the use of specific nucleophiles, such as tertiary amines, can direct the reaction to the C-2 position. nih.gov

The exploration of advanced catalytic systems, including transition-metal catalysts (e.g., Palladium, Copper, Nickel) and organocatalysts, could unlock pathways to previously inaccessible isomers. These catalysts can operate through different mechanisms, such as oxidative addition/reductive elimination cycles or by forming activated intermediates, thereby enabling selective functionalization at either the C-2 or C-4 position.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic System | Potential Application | Desired Outcome |

| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Selective substitution at C-2 or C-4 with aryl, alkyl, or amino groups. |

| Copper-based Catalysts | Ullmann-type couplings | Formation of C-O, C-S, and C-N bonds with controlled regioselectivity. |

| Organocatalysts | Phase-transfer catalysis, N-heterocyclic carbenes (NHCs) | Enhancing reactivity and directing substitution under mild conditions. |

| Photoredox Catalysis | Light-induced transformations | Accessing novel reaction pathways and functional group installations. |

The development of these systems would significantly expand the synthetic utility of 5-(bromomethyl)-2,4-dichloropyrimidine, allowing chemists to tailor the substitution pattern to meet the specific demands of a target molecule.

Multi-Component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a powerful strategy for improving synthetic efficiency. nih.gov These reactions are characterized by high atom economy, reduced waste, and operational simplicity, making them highly desirable in modern organic synthesis. nih.govfrontiersin.org

The structure of this compound is well-suited for its incorporation into MCRs. For example, the pyrimidine ring itself is a key feature of products from reactions like the Biginelli reaction, which synthesizes dihydropyrimidines. nih.gov Future research could focus on designing novel MCRs where this compound or its derivatives act as one of the key building blocks. The reactive halogens and the bromomethyl group can participate in sequential or concerted bond-forming events, leading to the rapid assembly of complex, poly-functionalized molecules.

Table 2: Potential MCR Strategies Involving the Pyrimidine Scaffold

| MCR Type | Potential Reactants | Hypothetical Product Class |

| Ugi-type Reaction | An amine, a carbonyl compound, an isocyanide, and a derivative of the pyrimidine. | Complex peptidomimetic structures bearing a dichloropyrimidine moiety. |

| Passerini-type Reaction | A carboxylic acid, a carbonyl compound, and an isocyanide, with the pyrimidine acting as a scaffold. | α-Acyloxy carboxamides appended to the pyrimidine core. |

| Biginelli-like Reaction | A β-ketoester, an aldehyde, and a urea/thiourea derivative, with post-MCR functionalization using the pyrimidine. | Fused pyrimidine-dihydropyrimidine heterocyclic systems. |

By leveraging MCRs, chemists can dramatically increase molecular diversity and complexity in fewer steps, accelerating the discovery of new chemical entities for various applications. nih.gov

Development of Sustainable and Eco-friendly Synthetic Routes

Traditional syntheses of halogenated pyrimidines often rely on harsh reagents and chlorinated solvents, such as phosphorus pentachloride (PCl₅) and 1,1,2-trichloroethane, which pose significant environmental and safety concerns. chemicalbook.com A key future direction is the development of sustainable and eco-friendly synthetic routes for both the production of this compound and its subsequent transformations.

This involves several key principles of green chemistry:

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or bio-based solvents such as 2-methyltetrahydrofuran.

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.

Energy Efficiency: Employing methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Investigating pathways that could potentially originate from biomass-derived starting materials.

For instance, research into solid-supported reagents or enzyme-catalyzed halogenation could provide milder and more selective methods for synthesizing the parent compound. Similarly, its derivatization could be achieved using greener reaction media, such as deep eutectic solvents or supercritical fluids, to minimize the environmental footprint of the entire synthetic sequence.

Application in Targeted Chemical Biology Probes

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in complex biological systems. nih.govrjeid.com The structure of this compound makes it an attractive starting point for the design of targeted covalent probes.

The key features for this application are:

A "Warhead": The bromomethyl group and the chlorine atoms at C-2 and C-4 are electrophilic sites that can form a covalent bond with nucleophilic residues (e.g., cysteine, lysine, histidine) in a protein's binding site. This irreversible binding can provide a powerful tool for target identification and validation.

A "Scaffold": The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors. This scaffold can be decorated with other functional groups to confer selectivity for a specific protein target.

Future research will focus on synthesizing derivatives of this compound that are tailored to specific biological targets. rsc.org This involves a design-and-synthesize cycle where the core scaffold is modified to enhance potency and selectivity, while retaining a suitably reactive "warhead" for covalent modification. Such probes are invaluable for identifying enzyme activities, mapping binding sites, and serving as lead compounds in drug discovery. rjeid.comrsc.org

Integration into High-Throughput Synthesis and Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.gov The creation of diverse chemical libraries is essential for the success of HTS campaigns. thermofisher.com

This compound is an ideal building block for the construction of such libraries through parallel synthesis. Its three distinct reactive sites allow for a combinatorial approach to generate a large number of unique analogues from a common core.

Table 3: Combinatorial Library Synthesis Strategy

| Reactive Site | Reaction Type | Example Reagents | Resulting Functionality |

| C-4 Chlorine | SNAr | Amines, Alcohols, Thiols | Diverse C-4 substitutions |

| C-2 Chlorine | SNAr (under specific conditions) | Anilines, Secondary amines | Diverse C-2 substitutions |

| C-5 Bromomethyl | Nucleophilic Substitution | Carboxylates, Phenols, Azides | Ester, ether, and azidomethyl linkages |

By systematically reacting the scaffold with arrays of different nucleophiles at each position, vast libraries of compounds can be generated efficiently. These libraries, containing compounds with significant structural diversity centered on the privileged pyrimidine core, can then be screened against a wide range of biological targets, from enzymes to receptors, to identify novel lead compounds for therapeutic development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-2,4-dichloropyrimidine, and what methodological considerations ensure high yield and purity?

- Answer : Synthesis of halogenated pyrimidines often involves bromination of methyl precursors or substitution reactions. For example, analogous compounds like 2,4-dichloropyrimidine derivatives are synthesized via nucleophilic aromatic substitution (e.g., amination) under reflux with bases like triethylamine (TEA) . Bromination of methyl groups may employ radical initiators (e.g., azobisisobutyronitrile, AIBN) in solvents such as CCl₄, though specific protocols for this compound require optimization to minimize by-products . Purification via recrystallization (e.g., acetonitrile) ensures high purity, as demonstrated for structurally similar pyrimidines .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Key techniques include:

- X-ray crystallography to validate molecular planarity and substituent positions (e.g., pyrimidine ring planarity with RMS deviation <0.1 Å in analogs) .

- NMR spectroscopy to confirm bromomethyl (-CH₂Br) and chlorine substituents via characteristic splitting patterns.

- HPLC to assess purity (>95%) and detect trace impurities .

Q. What are the critical physicochemical properties of this compound for drug discovery?

- Answer : Computational models (SwissADME) predict:

- Lipophilicity (LogP) : Optimal range (1–3) for membrane permeability .

- Molecular weight : 225.87 g/mol (monoisotopic), within drug-likeness thresholds .

- GI absorption : High, suggesting oral bioavailability potential .

Experimental validation via solubility assays (e.g., PBS buffer) is recommended.

Advanced Research Questions

Q. How do bromine and chlorine substituents influence the antiproliferative activity of this compound compared to analogs?

- Answer : Chlorine enhances cytotoxicity by promoting DNA alkylation (via chloroethyl analogs), leading to G2/M phase arrest and apoptosis . Bromine in the bromomethyl group may act as a leaving group, enabling covalent bonding with nucleophilic DNA sites (e.g., guanine N7). Compared to 5-(2-chloroethyl)-2,4-dichloropyrimidine (IC₅₀ = 0.8 µM in HCT116), bromomethyl derivatives may exhibit altered selectivity due to steric and electronic effects .

Q. How can researchers resolve contradictions in cytostatic activity data across derivatives with varying substituents?

- Answer : Systematic structure-activity relationship (SAR) studies are critical. For example:

- Acetylated derivatives (e.g., 5-(2-hydroxyethyl)-2,4-dichloropyrimidine acetylated) show higher activity (IC₅₀ ~30 µM) than non-acetylated forms due to improved lipophilicity .

- Chlorine content correlates with potency: 2,4-dichloro-6-methylpyrimidine with 5-(2-chloroethyl) chains exhibit IC₅₀ values 10-fold lower than monochloro analogs .

Validate hypotheses via in vitro assays (e.g., cell cycle analysis, comet assays for DNA damage) .

Q. What computational and experimental strategies predict the ADME/toxicity profile of this compound?

- Answer :

- In silico tools : SwissADME for bioavailability, ProTox-II for toxicity (e.g., hepatotoxicity risk) .

- In vitro assays : Caco-2 permeability, microsomal stability (e.g., human liver microsomes).

- Metabolite identification : LC-MS/MS to detect bromine-mediated reactive intermediates .

Q. What are the mechanistic implications of halogen bonding in this compound's interactions with biological targets?

- Answer : Bromine’s polarizability enables stronger halogen bonding than chlorine, potentially enhancing binding to protein pockets (e.g., kinases or DNA repair enzymes). Competitive inhibition assays (e.g., with 5-fluorouracil) and crystallographic studies of target complexes (e.g., thymidylate synthase) can elucidate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.